molecular formula C17H14BrN3O3S B6548909 N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-94-3

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B6548909
CAS No.: 921865-94-3
M. Wt: 420.3 g/mol
InChI Key: JZLCRJTZCUMCNZ-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core linked to a 1,3-thiazol-2-yl group, which is further substituted with a carbamoylmethyl chain terminating in a 4-bromo-2-methylphenyl moiety. Key structural attributes include:

  • Furan ring: Provides a planar aromatic system capable of π-π interactions.
  • 4-Bromo-2-methylphenyl group: The bromine atom facilitates halogen bonding, while the methyl group adds steric bulk, which may influence metabolic stability and receptor selectivity.

Properties

IUPAC Name

N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-10-7-11(18)4-5-13(10)20-15(22)8-12-9-25-17(19-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLCRJTZCUMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a systematic comparison of substituent effects and pharmacological properties.

Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide - 5-Bromo-furan
- 4-Methyl-thiazole
~299.1 (estimated) Simpler structure; lacks phenylcarbamoylmethyl group. Likely higher solubility.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide - 3-Methoxybenzyl group
- Ethylamide linker
371.4 Methoxy group introduces electron-donating effects; may alter target affinity.
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide - 3-Nitrophenyl group
- 4-Methyl-thiazole
~356.3 (estimated) Nitro group (electron-withdrawing) increases reactivity; potential metabolic instability.
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide - Tetrazole ring
- p-Tolyl group
~360.2 (estimated) Tetrazole improves metabolic stability; tolyl group enhances lipophilicity.

Structural and Functional Comparisons

Thiazole vs. Tetrazole Rings
  • The target compound’s thiazole ring () enables hydrogen bonding via its nitrogen and sulfur atoms, whereas tetrazole-containing analogs () act as bioisosteres for carboxylic acids, enhancing metabolic stability .
Substituent Effects on Aromatic Rings
  • Bromo vs. Nitro Groups : The bromine in the target compound supports halogen bonding, critical for target engagement, while the nitro group in ’s analog may increase oxidative stress and reduce half-life .
  • Methyl vs. In contrast, the methoxy group in ’s compound introduces electron-donating effects, altering electronic interactions with targets .
Linker Modifications

Pharmacological Implications

  • Solubility : The carbamoylmethyl group in the target compound may enhance aqueous solubility relative to simpler analogs like ’s bromo-thiazole derivative .
  • Metabolic Stability : The bromophenyl and methyl groups likely reduce cytochrome P450-mediated metabolism compared to nitro-substituted analogs .
  • Target Affinity : Halogen bonding from bromine and thiazole’s hydrogen-bonding capacity may confer higher affinity for bromodomain-containing proteins or kinase targets compared to tetrazole-based analogs .

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